molecular formula C9H18ClNO2 B1458489 Cyclohexyl 3-aminopropanoate hydrochloride CAS No. 133273-81-1

Cyclohexyl 3-aminopropanoate hydrochloride

Cat. No.: B1458489
CAS No.: 133273-81-1
M. Wt: 207.7 g/mol
InChI Key: RKWBJOOSUVBSAI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of Cyclohexyl 3-aminopropanoate hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is known that amines can react with strong acids such as hydrochloric acid to form ammonium salts . This suggests that this compound may interact with its targets through similar mechanisms.

Pharmacokinetics

These properties will have a significant impact on the bioavailability of the compound, influencing how much of the drug reaches its targets and how long it remains active in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cells and tissues at the molecular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals or drugs, and physical conditions such as temperature and pressure .

Biochemical Analysis

Biochemical Properties

Cyclohexyl 3-aminopropanoate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. Additionally, it may interact with DNA or RNA, affecting gene expression. These interactions can result in changes in cellular function and metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other compounds that have different biological activities. Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its sustained effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects can be observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of metabolites that have distinct biological activities. Understanding these pathways can provide insights into the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its effects on cellular function .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl 3-aminopropanoate hydrochloride typically involves the esterification of cyclohexanol with 3-aminopropanoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of a catalyst such as sulfuric acid and heating under reflux .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction temperatures and the use of industrial-grade reagents to ensure high yield and purity. The final product is typically purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 3-aminopropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Cyclohexyl 3-aminopropanoate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Cyclohexylamine: A related compound with similar structural features but different functional groups.

    Cyclohexyl 3-aminopropanesulfonic acid: Another compound with a similar backbone but different substituents.

Uniqueness: Cyclohexyl 3-aminopropanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amino groups allow for diverse chemical modifications and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

cyclohexyl 3-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-7-6-9(11)12-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWBJOOSUVBSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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